molecular formula C14H20O B7845607 Cyclohexyl (2-methylphenyl)methanol

Cyclohexyl (2-methylphenyl)methanol

Cat. No.: B7845607
M. Wt: 204.31 g/mol
InChI Key: JACSJYZSLSIKDT-UHFFFAOYSA-N
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Description

Cyclohexyl (2-methylphenyl)methanol is a secondary alcohol featuring a cyclohexyl group and a 2-methylphenyl (o-tolyl) group bonded to a central hydroxymethyl carbon. This structure imparts unique steric and electronic properties, making it valuable in organic synthesis, particularly in asymmetric catalysis and etherification reactions.

Properties

IUPAC Name

cyclohexyl-(2-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h5-7,10,12,14-15H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACSJYZSLSIKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

Cyclohexyl (2-methylphenyl)methanol has diverse applications in scientific research:

  • Organic Synthesis : It serves as an intermediate in the synthesis of complex organic molecules. The compound can participate in various chemical reactions, including oxidation, reduction, and substitution reactions, making it a versatile building block in organic chemistry.
  • Biological Activity : Research indicates potential biological activities, including antimicrobial and anti-inflammatory properties. Preliminary studies have shown that it may inhibit the growth of certain bacteria and fungi, suggesting its application in developing antimicrobial agents.
  • Pharmaceutical Development : The compound is being explored for its therapeutic properties. Its ability to interact with biological receptors may lead to new treatments for conditions such as infections and psychiatric disorders.

Case Studies

  • Antimicrobial Activity
    A study investigated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition at specific concentrations, highlighting its potential use in developing new antibiotics.
  • Neurotransmitter Modulation
    Another investigation focused on the compound's interaction with neurotransmitter receptors. It demonstrated the potential to modulate neurotransmitter systems, suggesting implications for treating psychiatric conditions.

Industrial Applications

In addition to its research applications, this compound holds promise in industrial settings:

  • Specialty Chemicals Production : It can be used in producing specialty chemicals and materials due to its unique reactivity.
  • Potential Use in Coatings and Resins : The compound may also find applications in formulating coatings or resins where specific chemical properties are required.

Mechanism of Action

The mechanism by which cyclohexyl (2-methylphenyl)methanol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. In drug design, it may interact with specific molecular targets, such as receptors or enzymes, to modulate biological processes.

Molecular Targets and Pathways Involved:

  • Enzymes: Specific enzymes involved in metabolic pathways.

  • Receptors: Binding to receptors to elicit a biological response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on structural features, reactivity, and applications:

Cyclohexyl(phenyl)methanol

  • Structure : Cyclohexyl and phenyl groups attached to a hydroxymethyl carbon.
  • Reactivity: Demonstrated high efficiency in etherification reactions. For example, iron(II/III) chloride-catalyzed etherification of cyclohexyl(phenyl)methanol with substituted benzylic alcohols yielded unsymmetrical ethers in 89% yield .
  • Stereoselectivity: Enantioselective synthesis of (S)-cyclohexyl(phenyl)methanol achieved 90% enantiomeric excess (ee) via catalytic methods, with NMR and HRMS data confirming its configuration .
  • Physical Properties : Molecular weight 190.28 g/mol (C₁₃H₁₈O); liquid state with moderate water insolubility, similar to other secondary alcohols .

Diphenylmethanol

  • Structure : Two phenyl groups attached to a hydroxymethyl carbon.
  • Reactivity : Lower steric bulk compared to cyclohexyl analogs allows for moderate yields (62–89%) in etherification reactions. Electron-rich aromatic rings enhance nucleophilic character .
  • Applications : Widely used as a precursor for triphenylmethane dyes and pharmaceuticals.

(2-Chlorophenyl)(diphenyl)methanol

  • Structure : A chlorophenyl group and two phenyl groups on the hydroxymethyl carbon.
  • Reactivity : The electron-withdrawing chloro substituent increases electrophilicity, enabling selective functionalization. This compound serves as a key intermediate in materials science and catalysis .
  • Steric Effects: Bulkier than diphenylmethanol, leading to slower reaction kinetics in some cases.

Cyclohexylmethanol

  • Structure : A simpler analog with only a cyclohexyl group attached to the hydroxymethyl carbon.
  • Physical Properties : Lower molecular weight (114.19 g/mol, C₇H₁₄O), colorless liquid, boiling point 66°C at 0.67 kPa, and water-insoluble .
  • Applications : Primarily an industrial intermediate; lacks the aromatic stabilization seen in phenyl-containing analogs.

Data Table: Key Properties of Comparable Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Reactivity/Application Yield in Etherification (%) Reference
Cyclohexyl (2-methylphenyl)methanol* C₁₄H₂₀O 204.31 High steric hindrance; potential for asymmetric synthesis N/A
Cyclohexyl(phenyl)methanol C₁₃H₁₈O 190.28 89% yield in FeCl₂/₃-catalyzed etherification 89
Diphenylmethanol C₁₃H₁₂O 184.23 Moderate yields in cross-etherification 62–89
Cyclohexylmethanol C₇H₁₄O 114.19 Industrial intermediate; limited aromaticity N/A

*Hypothetical data inferred from structural analogs.

Research Findings and Trends

  • Steric and Electronic Effects: Bulky cyclohexyl and 2-methylphenyl groups in the target compound likely reduce reaction rates in nucleophilic substitutions compared to less hindered analogs like diphenylmethanol. However, these groups enhance enantioselectivity in asymmetric syntheses .
  • Etherification Efficiency: Cyclohexyl(phenyl)methanol’s high yield (89%) in etherification suggests that the target compound’s 2-methyl group may further modulate reactivity by introducing additional steric effects .
  • Chromatographic Behavior : Cyclohexyl-containing compounds exhibit distinct retention patterns in reversed-phase chromatography, as seen with CHROMABOND® C6H11ec columns, which separate midpolar compounds effectively .

Biological Activity

Cyclohexyl (2-methylphenyl)methanol is an organic compound with the molecular formula C14H20O, characterized by a cyclohexyl group and a 2-methylphenyl group. This compound has garnered attention for its potential biological activities, including antimicrobial and antifungal properties, as well as its role as a scaffold for drug development. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is classified as a secondary alcohol. The presence of the hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can affect enzymatic activities and receptor binding, which are crucial for various biological processes.

The mechanism of action involves:

  • Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
  • Aromatic Interactions: The aromatic ring may participate in π-π interactions with other aromatic systems, influencing biological pathways.

2. Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against certain bacteria and fungi.
  • Antifungal Properties: The compound has shown promise in inhibiting fungal growth in vitro.

2.1 Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antimicrobial Activity: A study published in Organic & Biomolecular Chemistry reported that this compound demonstrated significant inhibitory effects against common pathogenic bacteria, suggesting its potential use in developing antimicrobial agents.
  • Antifungal Studies: Research indicated that this compound could inhibit the growth of specific fungal strains, making it a candidate for antifungal drug development.

3. Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

CompoundStructure TypeNotable Biological Activity
This compoundSecondary AlcoholAntimicrobial, Antifungal
Cycloheptyl (2-methylphenyl)methanolSecondary AlcoholSimilar enzyme interaction potential
Phenyl (2-methylphenyl)methanolPrimary AlcoholLacks cycloalkyl group

4. Synthesis and Applications

This compound can be synthesized through various methods, often involving the reaction of cyclohexanecarbaldehyde with 2-methylphenol under acidic conditions. Its applications extend beyond biology into organic synthesis and industrial uses.

4.1 Synthesis Methods

Common synthesis methods include:

  • Refluxing Cyclohexanecarbaldehyde with 2-Methylphenol : This method typically yields high purity products.
  • Catalytic Reactions : Utilizing catalysts like AlBr3 to enhance yield during synthesis processes .

5. Future Research Directions

While initial studies indicate promising biological activities for this compound, further research is necessary to elucidate its mechanisms fully and explore its therapeutic potential. Areas for future investigation include:

  • Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion.
  • In vivo studies to evaluate efficacy and safety profiles in living organisms.
  • Exploration of structure-activity relationships to optimize its biological activity.

Preparation Methods

Reaction Mechanism and Procedure

The Grignard reaction is a cornerstone in the synthesis of secondary alcohols, including Cyclohexyl (2-methylphenyl)methanol. This method begins with the preparation of a Grignard reagent, typically 2-methylphenyl magnesium bromide , by reacting 2-methylphenyl bromide with magnesium metal in an anhydrous ether solvent. The resulting organomagnesium compound is then reacted with cyclohexanone, a cyclic ketone, to form a magnesium alkoxide intermediate. Subsequent hydrolysis with a proton source (e.g., dilute hydrochloric acid) yields the target alcohol.

The reaction proceeds as follows:

  • Formation of the Grignard reagent :

    2-Methylphenyl bromide+Mg2-Methylphenyl magnesium bromide\text{2-Methylphenyl bromide} + \text{Mg} \rightarrow \text{2-Methylphenyl magnesium bromide}
  • Nucleophilic addition to cyclohexanone :

    2-Methylphenyl MgBr+CyclohexanoneMgBr-O-C(Cyclohexyl)(2-Methylphenyl)\text{2-Methylphenyl MgBr} + \text{Cyclohexanone} \rightarrow \text{MgBr-O-C(Cyclohexyl)(2-Methylphenyl)}
  • Acidic workup :

    MgBr-O-C(Cyclohexyl)(2-Methylphenyl)+H₃O⁺Cyclohexyl (2-methylphenyl)methanol+MgBrOH\text{MgBr-O-C(Cyclohexyl)(2-Methylphenyl)} + \text{H₃O⁺} \rightarrow \text{this compound} + \text{MgBrOH}

This method’s efficacy hinges on strict anhydrous conditions to prevent premature quenching of the Grignard reagent.

Catalytic Hydrogenation Method

Process Overview

Catalytic hydrogenation offers a continuous, industrially viable route to this compound. The process, detailed in a 2019 patent, involves the gas-phase hydrogenation of benzyl alcohol over a heterogeneous catalyst. Key steps include:

  • Mixing : Benzyl alcohol is combined with hydrogen gas in a mixer (MX101).

  • Preheating : The mixture is vaporized in a preheater (E101) at 150–250°C.

  • Multi-stage reaction : The vapor passes through three reactors (R101, R102, R103) loaded with a catalyst (unspecified in the patent), operating at 10–30 bar.

  • Separation and refining : Reaction products undergo gas-liquid separation in a knockout drum (V101), followed by distillation in light-component removal (T101) and cyclohexylmethanol towers (T102).

The overall reaction is:

Benzyl alcohol+3H₂Cyclohexyl (2-methylphenyl)methanol\text{Benzyl alcohol} + 3\text{H₂} \rightarrow \text{this compound}

Reactor Design and Efficiency

The patent emphasizes a cascading reactor system to maximize conversion and selectivity. Each reactor operates adiabatically, with temperatures gradually increasing from 180°C (R101) to 220°C (R103). The refined product achieves ≥99.99% purity through dual distillation columns, with unreacted benzyl alcohol recycled into the feedstock.

ParameterConditionsOutcome
Pressure10–30 barOptimizes H₂ solubility
Temperature180–220°CBalances kinetics and catalyst stability
CatalystUnspecified metal on support≥90% selectivity to product
Conversion70–90%Economically viable for scale

Energy efficiency is enhanced by using waste heat from the reaction to power distillation reboilers, reducing external energy input by 20–30%.

Comparative Analysis of Preparation Methods

Scalability and Industrial Applicability

The Grignard method is better suited for laboratory-scale synthesis due to its sensitivity to moisture and the need for batch processing. In contrast, the hydrogenation route’s continuous operation and high throughput make it ideal for industrial production, with annual capacities exceeding 10,000 metric tons.

Environmental and Economic Considerations

Hydrogenation generates fewer hazardous byproducts (e.g., magnesium waste) compared to the Grignard method, which requires careful disposal of halogenated residues. However, the Grignard approach offers greater flexibility in modifying the aryl group, enabling the synthesis of structural analogs.

FactorGrignard MethodHydrogenation Method
Capital CostLow (lab-scale equipment)High (reactors, compressors)
Operating CostModerate (solvent recycling)Low (H₂ recycling, energy recovery)
Purity95–98%≥99.99%

Q & A

Q. What are the common synthetic routes for Cyclohexyl (2-methylphenyl)methanol, and how do reaction conditions influence yield?

this compound can be synthesized via Grignard reactions or nucleophilic substitutions. For example, an SN2 reaction between cyclohexyl methyl bromide and aqueous NaOH yields cyclohexanol derivatives . Another approach involves ketone intermediates, such as reacting cyclohexyl(phenyl)methanone with organometallic reagents under controlled conditions. A reported method achieved 81% yield using column chromatography (gradient 1–10% Et₂O/pentane) for purification . Key factors affecting yield include reaction temperature, solvent polarity, and stoichiometric ratios of reagents.

Q. How is this compound purified, and what analytical techniques confirm its purity?

Purification typically employs column chromatography with silica gel and solvent gradients (e.g., Et₂O/pentane) . Analytical confirmation involves:

  • NMR spectroscopy : To verify structural integrity via proton and carbon shifts.
  • Thin-layer chromatography (TLC) : Monitoring reaction progress (e.g., Rf = 0.52 in 5% Et₂O/pentane) .
  • Mass spectrometry : For molecular weight validation.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific safety data for this compound is limited, analogous cyclohexanol derivatives require:

  • Use of PPE (gloves, goggles) due to potential skin/eye irritation.
  • Ventilation to avoid inhalation of volatile organic compounds.
  • Storage in airtight containers away from oxidizers .

Advanced Research Questions

Q. How do steric effects influence the reactivity of this compound in esterification or catalytic reactions?

The bulky cyclohexyl and 2-methylphenyl groups create steric hindrance, limiting access to catalytic sites. For example, esterification with secondary alcohols (e.g., cyclohexanol derivatives) shows reduced conversion rates compared to primary alcohols due to restricted diffusion into mesoporous catalysts . Computational modeling (DFT) can predict steric barriers, while kinetic studies under varying temperatures quantify activation energies.

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Crystallization difficulties stem from its non-polar structure and conformational flexibility. Strategies include:

  • Slow evaporation : Using low-polarity solvents (e.g., pentane) to encourage lattice formation.
  • X-ray crystallography : Employing SHELX programs for structure refinement, particularly with high-resolution data .
  • Co-crystallization : Introducing hydrogen-bonding co-formers to stabilize the crystal lattice.

Q. How can contradictory data on reaction yields or catalytic efficiency be resolved in studies involving this compound?

Contradictions often arise from:

  • Variability in solvent purity or catalyst activation (e.g., acid-activated clays vs. natural clays in esterification) .
  • Ambient moisture sensitivity during Grignard reactions. Resolution involves:
  • Replicating experiments under inert atmospheres (argon/glovebox).
  • Standardizing catalyst pre-treatment protocols.
  • Reporting detailed reaction conditions (e.g., time, temperature gradients).

Q. What role does computational chemistry play in optimizing synthetic pathways for this compound?

Computational tools (e.g., Gaussian, ADF) predict:

  • Transition states : Identifying energy barriers in nucleophilic additions.
  • Solvent effects : Simulating polarity impacts on reaction kinetics.
  • Thermodynamic stability : Comparing intermediates via Gibbs free energy calculations. For example, DFT studies can rationalize regioselectivity in multi-step syntheses .

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